molecular formula C18H18FN5O B2372605 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1798489-82-3

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2372605
CAS No.: 1798489-82-3
M. Wt: 339.374
InChI Key: IKODNHQRPWUEGT-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
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Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone , often abbreviated as Compound X , represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring and a piperidine moiety linked to a pyrrole derivative, which is significant for its interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that Compound X exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it has an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent anti-cancer properties . The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability.

The mechanism by which Compound X induces cell death involves several pathways:

  • Apoptosis Induction : Flow cytometric analysis showed that Compound X triggers apoptosis in BT-474 cells through cell cycle arrest at the sub-G1 and G2/M phases .
  • Tubulin Polymerization Inhibition : The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Mechanism of Action
CytotoxicityBT-4740.99Induces apoptosis via cell cycle arrest
Tubulin PolymerizationVariousN/AInhibits tubulin polymerization

Case Studies

Several case studies highlight the efficacy of Compound X in different biological contexts:

  • Breast Cancer Study : In a study involving the BT-474 cell line, Compound X demonstrated significant cytotoxicity. The study utilized various assays (e.g., DAPI staining and annexin V-FITC) to confirm apoptosis induction .
  • Gene Expression Analysis : Another investigation into the effects of similar triazole derivatives showed that treatment resulted in differential expression of 76 genes , suggesting a broad impact on cellular signaling pathways .
  • Comparative Studies : Comparative analyses with other triazole derivatives indicated that modifications to the piperidine and pyrrole rings could enhance or diminish anti-cancer activity, emphasizing structure-activity relationships (SAR) .

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(triazol-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-3-1-13(2-4-15)14-11-17(20-12-14)18(25)23-8-5-16(6-9-23)24-10-7-21-22-24/h1-4,7,10-12,16,20H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKODNHQRPWUEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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